molecular formula C22H23NO6S B2384094 N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2-(4-methoxyphenyl)acetamide CAS No. 946264-76-2

N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2-(4-methoxyphenyl)acetamide

Cat. No.: B2384094
CAS No.: 946264-76-2
M. Wt: 429.49
InChI Key: GYBMAOAYNGDWPH-UHFFFAOYSA-N
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Description

N-[2-(Furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2-(4-methoxyphenyl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This multifunctional molecule incorporates distinct pharmacophoric elements, including a furan ring and benzenesulfonamide moiety, which are common scaffolds in the development of biologically active compounds. Structural analogs featuring furan and sulfonamide groups have been extensively investigated for their diverse biological activities, such as enzyme inhibition and antimicrobial properties . The presence of these functional groups makes this compound a valuable intermediate for the synthesis of more complex molecules and for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key building block in the design and development of novel therapeutic agents, particularly in exploring new chemical entities. It serves as a crucial intermediate for synthesizing functionalized heterocycles, such as β-lactams, which are core structures in several classes of antibiotics . The compound's mechanism of action is dependent on the specific research context but may involve targeted interactions with enzymatic pathways. Strict handling protocols must be observed. This product is For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-(4-methoxyphenyl)sulfonylethyl]-2-(4-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO6S/c1-27-17-7-5-16(6-8-17)14-22(24)23-15-21(20-4-3-13-29-20)30(25,26)19-11-9-18(28-2)10-12-19/h3-13,21H,14-15H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYBMAOAYNGDWPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2-(4-methoxyphenyl)acetamide typically involves multiple steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfonyl group: This step often involves the reaction of a sulfonyl chloride with an amine or alcohol in the presence of a base.

    Attachment of the methoxyphenyl group: This can be done through a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with a nucleophile.

    Final coupling: The final step involves coupling the intermediate compounds to form the desired product, often using a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the sulfonyl group may produce sulfides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate or as a lead compound for drug development.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2-(4-methoxyphenyl)acetamide depends on its specific application:

    Biological activity: It may interact with specific enzymes or receptors, inhibiting their function or modulating their activity.

    Chemical reactivity: The compound’s functional groups can participate in various chemical reactions, leading to the formation of new products.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Acetamide Derivatives with Sulfonamide Groups

Key Compounds:

N-[6-Chlorobenzothiazole-2-yl]-2-(4-methoxyphenyl)acetamide ():

  • Replaces the furan and sulfonyl-ethyl groups with a chlorobenzothiazole ring.
  • The chloro substituent may enhance electrophilic interactions but reduce solubility compared to the methoxybenzenesulfonyl group in the target compound .

N-(2-Methoxydibenzo[b,d]furan-3-yl)-2-({4-(4-methoxyphenyl)-5-[4-(tert-butyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide (): Features a dibenzofuran system and a triazole-sulfanyl group.

Activity Insights:
  • Sulfonamide and sulfonyl groups are critical for binding to enzymes like protein tyrosine phosphatases (PTPs) or kinases. The 4-methoxybenzenesulfonyl group in the target compound may offer balanced hydrophobicity and electronic effects for improved inhibition .

Furan/Thiophene-Containing Analogs

Key Compounds:

N-(2-Methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)acetamide ():

  • Replaces furan with a piperidinyl-quinazoline system.
  • Demonstrated anticancer activity (IC50 < 10 µM against HCT-116 and MCF-7 cells), suggesting sulfonyl-acetamide scaffolds are viable for oncology applications .

N-(4-Fluorophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ():

  • Substitutes furan with thiophene, a bioisostere with higher lipophilicity.
  • Thiophene’s sulfur atom may enhance π-π stacking but reduce hydrogen-bonding capacity compared to furan .
Structural-Activity Relationship (SAR):
  • Furan vs. The choice depends on the target’s binding pocket requirements .

Antidiabetic Acetamide Derivatives

Key Compounds ():
Compound Structure IC50 (µM) Blood Glucose Reduction (Rat Models)
3a Naphthalen-1-yl substituent 69 25.1% (sucrose), 21.4% (STZ-induced)
3b 2-Nitrophenyl substituent 87 19.8%, 17.5%
3c Phenoxy substituent 74 24.6%, 20.6%
Comparison with Target Compound:
  • The target compound’s 4-methoxybenzenesulfonyl and furan groups may enhance PTP inhibition compared to 3a–c’s simpler substituents. Computational models (e.g., CoMFA) predict larger, electron-rich groups (e.g., sulfonyl) improve activity .

Anticancer Sulfonyl Acetamides ()

Compound Structure Cell Line Activity (IC50, µM)
38 Pyrrolidinyl-quinazoline sulfonyl <10 (HCT-116, MCF-7)
39 Piperidinyl-quinazoline sulfonyl <10 (PC-3, SF268)
40 Morpholinyl-quinazoline sulfonyl <10 (HT-15, MCF-7)
Key Differences:
  • The target compound lacks the quinazoline scaffold but retains the sulfonyl-acetamide motif. Its furan and methoxy groups may redirect activity toward non-oncology targets (e.g., metabolic enzymes) .

Critical Analysis of Substituent Effects

  • 4-Methoxyphenyl Acetamide Core : Common in antidiabetic and anticancer agents; the methoxy group enhances electron density and stability .
  • 4-Methoxybenzenesulfonyl Group: Improves solubility and target affinity compared to non-sulfonylated analogs (e.g., ’s cyclohexenyl derivative) .
  • Furan-2-yl vs. Thiophene-2-yl : Furan’s oxygen supports polar interactions, while thiophene’s sulfur aids in hydrophobic binding. The target compound’s furan may optimize balance for CNS or metabolic targets .

Biological Activity

N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2-(4-methoxyphenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H26N2O5S, with a molecular weight of approximately 478.6 g/mol. The compound features a furan ring, a methoxybenzenesulfonyl group, and an acetamide linkage, which are pivotal in determining its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes involved in inflammatory pathways, which may lead to anti-inflammatory effects. For instance, it may inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators.
  • Anticancer Activity : Preliminary studies suggest that the compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. This is likely due to its ability to interfere with cell signaling pathways critical for cancer cell proliferation.

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Activity Effect Reference
Enzyme InhibitionCOX inhibition
AnticancerInduces apoptosis
Anti-inflammatoryReduces pro-inflammatory cytokines
AntioxidantScavenges free radicals

Case Studies

  • Anti-inflammatory Effects : In a study involving animal models of inflammation, administration of this compound resulted in a significant reduction in edema and inflammatory markers compared to control groups. The compound was effective at doses as low as 10 mg/kg, indicating its potential for therapeutic use in inflammatory diseases.
  • Anticancer Activity : A recent investigation into the compound's anticancer properties revealed that it effectively inhibited the growth of several cancer cell lines, including breast and colon cancer cells. The study demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability, with IC50 values ranging from 15 to 25 µM.
  • Enzyme Interaction Studies : Further research highlighted that the compound selectively binds to the active site of COX enzymes, demonstrating competitive inhibition. Kinetic studies showed that it significantly alters the enzyme's activity, suggesting a promising avenue for developing anti-inflammatory drugs.

Q & A

Q. What multi-step synthetic routes are recommended for synthesizing N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2-(4-methoxyphenyl)acetamide, and what critical reaction conditions must be controlled?

  • Methodology : A three-step approach is typical: (i) Sulfonylation : React 2-(furan-2-yl)ethylamine with 4-methoxybenzenesulfonyl chloride in dichloromethane under inert atmosphere (N₂/Ar) at 0–5°C, using triethylamine as a base . (ii) Acetamide coupling : Introduce 2-(4-methoxyphenyl)acetic acid via carbodiimide-mediated coupling (EDC/HOBt) in DMF at room temperature . (iii) Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol . Critical conditions : Strict temperature control during sulfonylation (<10°C) and anhydrous conditions for coupling to prevent hydrolysis .

Q. Which spectroscopic techniques are essential for confirming structural integrity, and what key spectral markers should be prioritized?

  • Methodology :
  • ¹H/¹³C-NMR : Key markers include:
  • Doublet for furan protons (δ 6.2–7.4 ppm, J = 1.8 Hz) .
  • Sulfonyl group resonance (δ ~3.8 ppm for OCH₃; δ 7.6–8.1 ppm for aromatic protons adjacent to sulfonyl) .
  • IR : Confirm sulfonyl (S=O stretch at 1150–1350 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) groups .
  • HRMS : Validate molecular ion [M+H]⁺ with <2 ppm mass error .

Q. What preliminary biological screening approaches are recommended to evaluate therapeutic potential?

  • Methodology :
  • MTT assay : Screen for cytotoxicity against cancer cell lines (e.g., MCF-7, HT-29) at 1–100 μM concentrations .
  • Enzyme inhibition : Test inhibitory activity against cyclooxygenase-2 (COX-2) or phosphodiesterase-4 (PDE4) using fluorometric assays .
  • Antimicrobial screening : Use disk diffusion against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .

Advanced Research Questions

Q. How can researchers resolve contradictions in ¹H-NMR data caused by rotational isomerism in the sulfonyl ethyl moiety?

  • Methodology :
  • Variable-temperature NMR : Perform experiments from 25°C to 60°C to coalesce split peaks and calculate energy barriers (ΔG‡) .
  • Computational modeling : Use DFT (B3LYP/6-31G*) to simulate rotational conformers and compare theoretical/experimental coupling constants .

Q. What strategies optimize the Buchwald-Hartwig coupling step when introducing the furan moiety, considering competing side reactions?

  • Methodology :
  • Catalyst selection : Use Pd(OAc)₂ with Xantphos ligand to minimize β-hydride elimination .
  • Solvent/base optimization : Employ toluene with Cs₂CO₃ to enhance nucleophilicity while suppressing aryl halide degradation .
  • Inert atmosphere : Rigorous degassing (N₂ bubbling) prevents catalyst oxidation .

Q. How does the electronic environment of the methoxy groups influence reactivity in nucleophilic aromatic substitution (NAS) reactions?

  • Methodology :
  • Hammett analysis : Compare reaction rates of para-methoxy vs. unsubstituted analogs to quantify electron-donating effects (σₚ values) .
  • DFT calculations : Map electrostatic potential surfaces to identify nucleophilic attack sites on the sulfonyl-activated ring .

Q. What computational approaches predict the compound’s bioactive conformation and target binding affinity?

  • Methodology :
  • Molecular docking : Use AutoDock Vina to simulate binding to COX-2 (PDB: 5KIR) or PDE4 (PDB: 3BWM) .
  • MD simulations : Run 100-ns trajectories in explicit solvent to assess stability of ligand-receptor complexes .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from enzyme assays .

Data Contradiction Analysis

Q. How should researchers address discrepancies in HPLC purity results versus NMR integration values?

  • Methodology :
  • Orthogonal validation : Cross-check with LC-MS to detect UV-inactive impurities .
  • NMR relaxation delays : Increase d1 to 5–10 sec for accurate integration of slowly relaxing protons (e.g., NH) .

Q. What experimental controls are critical when observing inconsistent biological activity across assay platforms?

  • Methodology :
  • Solvent standardization : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
  • Positive controls : Include reference inhibitors (e.g., celecoxib for COX-2, rolipram for PDE4) to normalize inter-assay variability .

Methodological Tables

Analytical Technique Key Parameters Evidence Source
Reverse-phase HPLCColumn: C18, 5 μm; Mobile phase: 60:40 MeCN/H₂O (+0.1% TFA); Flow: 1.0 mL/min
Variable-Temp NMRRange: 25–60°C; Solvent: DMSO-d6; Probe: 5 mm BBFO
MTT AssayCell density: 5×10³/well; Incubation: 48 hr; λ: 570 nm

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